The Role of Brd7-IN-3 in the Regulation of the SWI/SNF Chromatin Remodeling Complex: A Technical Guide
The Role of Brd7-IN-3 in the Regulation of the SWI/SNF Chromatin Remodeling Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Switch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a multitude of human cancers. Bromodomain-containing protein 7 (BRD7) is a key subunit of the Polybromo-associated BAF (PBAF) subclass of SWI/SNF complexes. The small molecule inhibitor, Brd7-IN-3, has emerged as a valuable tool for probing the function of BRD7 within this complex. This technical guide provides an in-depth overview of the role of Brd7-IN-3 in the regulation of the SWI/SNF complex, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.
Introduction to BRD7 and the SWI/SNF Complex
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby modulating gene expression.[1] This large, multi-subunit complex exists in several forms in mammals, with the PBAF complex being distinguished by the presence of specific subunits, including BRD7.[2][3] BRD7 contains a bromodomain, a structural motif that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby tethering the PBAF complex to specific genomic loci.[4] Through this interaction, BRD7 plays a crucial role in the transcriptional regulation of genes involved in various cellular processes, including cell cycle control and tumor suppression.[4][5][6] Emerging evidence suggests that BRD7's function is implicated in several cancer types, making it an attractive target for therapeutic intervention.[4][5]
Brd7-IN-3: A Chemical Probe for BRD7 Function
Brd7-IN-3 (also known as compound 1-78) is a synthetic small molecule designed as a potent and selective inhibitor of the bromodomain of BRD7.[7][8][9][10] By competitively binding to the acetyl-lysine binding pocket of BRD7's bromodomain, Brd7-IN-3 disrupts the interaction between the PBAF complex and acetylated histones. This disruption leads to altered gene expression and provides a powerful means to investigate the specific roles of BRD7 in cellular processes.
Quantitative Data for Brd7-IN-3
The following table summarizes the key quantitative data for Brd7-IN-3, providing a comparative view of its activity against BRD7 and its close homolog, BRD9.
| Parameter | Target | Value | Reference |
| IC50 | BRD7 | 1.6 µM | [11] |
| IC50 | BRD9 | 2.7 µM | [11] |
| Binding Affinity (Kd) | BRD7 | 1.2 µM (MST) | [7] |
| Binding Affinity (Kd) | BRD9 | No binding detected (MST) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Brd7-IN-3 and its effects on the SWI/SNF complex.
Synthesis of Brd7-IN-3 (Compound 1-78)
The synthesis of Brd7-IN-3 involves a multi-step chemical process. The general scheme is outlined below, with specific reagents and conditions detailed in the referenced literature.[12]
Caption: Synthetic scheme for Brd7-IN-3.[12]
Protocol:
-
Step a: Treatment of the starting material with sodium hydride (NaH) in anhydrous dimethylformamide (DMF), followed by the addition of methyl iodide (CH3I) at 0°C and warming to room temperature for 16 hours.[12]
-
Step b: Suzuki coupling using Pd(dppf)Cl2 and cesium carbonate (Cs2CO3) in anhydrous DMF under reflux for 16 hours.[12]
-
Step c: A second Suzuki coupling with Pd(dppf)Cl2 and Cs2CO3 in anhydrous 1,4-dioxane under reflux for 48-72 hours.[12]
-
Step d: Reaction of an aryl aldehyde in tetrahydrofuran (B95107) (THF) at 0°C with a Grignard reagent, followed by quenching.[12]
-
Step e: Oxidation of the resulting alcohol using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM).[12]
Note: For detailed reaction conditions, purification, and characterization, refer to the primary literature.[12]
Bromodomain Inhibition Assay (e.g., AlphaScreen)
This protocol outlines a general method to determine the IC50 of an inhibitor against a bromodomain protein.
Caption: Workflow for a bromodomain inhibition assay.
Protocol:
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Prepare a reaction mixture containing the recombinant BRD7 or BRD9 bromodomain protein, a biotinylated acetylated histone peptide substrate, and varying concentrations of Brd7-IN-3 in an appropriate assay buffer.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Add Streptavidin-coated Donor beads, which will bind to the biotinylated histone peptide.
-
Add Acceptor beads conjugated to an antibody that recognizes a tag on the bromodomain protein (e.g., His-tag).
-
Incubate the plate in the dark to allow for bead association.
-
Measure the AlphaScreen signal using a suitable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity through the protein-peptide interaction.
-
Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the interaction between BRD7 and other subunits of the SWI/SNF complex in a cellular context.
Caption: General workflow for Co-Immunoprecipitation.
Protocol:
-
Culture and harvest cells of interest.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for BRD7 overnight at 4°C.
-
Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against other SWI/SNF subunits (e.g., BRG1, BAF155) to detect co-precipitated proteins.[13][14]
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a powerful technique to map genome-wide chromatin accessibility and assess the impact of Brd7-IN-3 on the ability of the SWI/SNF complex to remodel chromatin.
Caption: Workflow for ATAC-seq experiment.
Protocol:
-
Culture cells and treat with Brd7-IN-3 or a vehicle control for the desired time.
-
Harvest a small number of cells (e.g., 50,000) and isolate the nuclei.[15]
-
Perform the transposition reaction by incubating the nuclei with hyperactive Tn5 transposase, which will simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.[15][16][17][18]
-
Perform quality control on the library (e.g., using a Bioanalyzer).
-
Sequence the library using a high-throughput sequencing platform.[16][17]
-
Analyze the sequencing data to identify regions of the genome with differential chromatin accessibility between the Brd7-IN-3 treated and control samples.
Signaling Pathways and Regulatory Mechanisms
BRD7, as a component of the PBAF complex, is involved in several signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer.
BRD7 in the PBAF Complex and Transcriptional Regulation
The canonical function of BRD7 is to anchor the PBAF complex to acetylated histones at specific gene promoters and enhancers. This recruitment facilitates chromatin remodeling by the ATPase subunit (BRG1 or BRM), leading to either activation or repression of target gene transcription.[2][19]
Caption: Inhibition of BRD7 by Brd7-IN-3 disrupts PBAF recruitment.
BRD7 in Cancer-Related Signaling Pathways
BRD7 has been shown to interact with and modulate the activity of key tumor suppressor proteins and oncogenic pathways.
-
p53 Pathway: BRD7 can interact with p53 and is required for the transcriptional activation of a subset of p53 target genes, thereby promoting cell cycle arrest and apoptosis.[6]
-
BRCA1 Pathway: BRD7 directly binds to BRCA1 and is involved in BRCA1-dependent transcriptional regulation, highlighting a role in DNA repair and tumor suppression.[13][14]
-
Wnt/β-catenin Pathway: The role of BRD7 in this pathway appears to be context-dependent, with reports of both positive and negative regulation.[2]
-
Ras/MEK/ERK Pathway: BRD7 has been shown to inhibit this pro-proliferative pathway.[4][5][20]
Caption: BRD7 interacts with multiple cancer-related signaling pathways.
Conclusion
Brd7-IN-3 is an indispensable chemical tool for dissecting the intricate functions of BRD7 within the PBAF chromatin remodeling complex. Its ability to selectively inhibit the BRD7 bromodomain allows for the precise investigation of BRD7's role in gene regulation and its impact on various signaling pathways implicated in cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of targeting BRD7 in human diseases.
References
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- 4. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - DEVELOPMENT OF TOOLS TO UNDERSTAND THE ROLE OF THE PBAF CHROMATIN REMODELER IN PROSTATE CANCER - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATAC-Seq: Comprehensive Guide to Chromatin Accessibility Profiling - CD Genomics [cd-genomics.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 19. BRD7, a novel PBAF-specific SWI/SNF subunit, is required for target gene activation and repression in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
